![molecular formula C10H16ClN B2547605 4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride CAS No. 15997-96-3](/img/structure/B2547605.png)
4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride” is a chemical compound . It has been studied in the context of synthesizing new derivatives and analyzing their pharmacological activity .
Synthesis Analysis
A series of nineteen new thiourea and urea derivatives of 10-isopropyl-8-methyl-4-azatricyclo [5.2.2.0 2,6 ]undec-8-ene-3,5-dione, 1-isopropyl-7-methyl-4-azatricyclo [5.2.2.0 2,6 ]undec-8-ene-3,5-dione and 1,7,8,9,10-pentamethyl-4-azatricyclo [5.2.1.0 2,6 ]dec-8-ene-3,5-dione have been prepared and studied .Scientific Research Applications
Synthesis and Microbiological Activity
Research on 4-azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride derivatives has shown their potential in microbiological applications. For instance, thiourea derivatives of this compound have been synthesized and exhibited significant antibacterial activity, particularly against Gram-positive cocci. These derivatives also demonstrated antifungal activity and were tested for cytotoxicity and anti-HIV-1 activity in MT-4 cells (Struga et al., 2010).
Chemical Reactivity and Synthesis
The chemical reactivity of this compound has been a subject of study. A novel synthesis method starting from easily accessible materials led to the creation of diverse derivatives. These derivatives were then transformed through various chemical processes, such as conversion into acyl chloride and formation of polycyclic ureas (Оkovytaya & Tarabara, 2014).
Interaction with Nitrogen-Containing Nucleophiles
The compound's interaction with nitrogen-containing nucleophiles has been explored. Studies have shown that reacting with specific hydrazides leads to the formation of unique chemical structures, demonstrating the compound's versatility in chemical synthesis (Knyazeva et al., 2013).
Pharmacological Activity
Apart from its microbiological uses, the derivatives of this compound have been studied for their potential pharmacological activities. Research has been conducted on various derivatives for their effects on the central nervous system (CNS), cytotoxicity, and anti-HIV-1 activity. This indicates a broad spectrum of potential therapeutic applications (Struga et al., 2007).
Synthesis of Structurally Complex Compounds
The compound has been used as a starting material for the synthesis of structurally complex compounds. For example, the synthesis of 4-hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione was reported, highlighting its utility in creating novel chemical entities (Szulczyk & Struga, 2012).
Properties
IUPAC Name |
4-azatricyclo[5.2.2.02,6]undec-8-ene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-8-4-3-7(1)9-5-11-6-10(8)9;/h1-2,7-11H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXBNFSUBKMSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2CNC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)

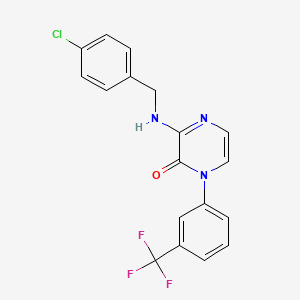

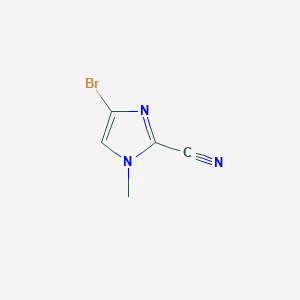
![8-[(dibenzylamino)methyl]-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2547537.png)
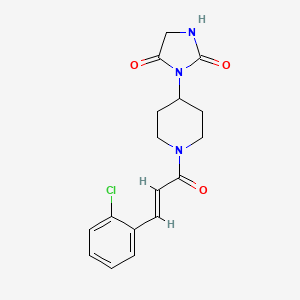
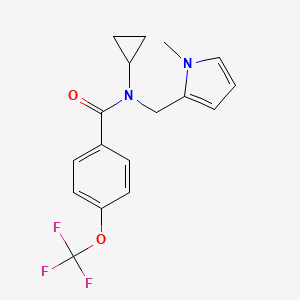
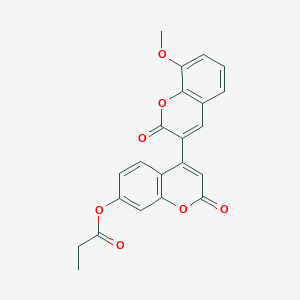
![8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B2547541.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2547542.png)


